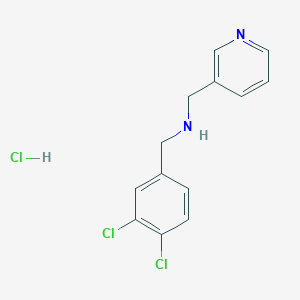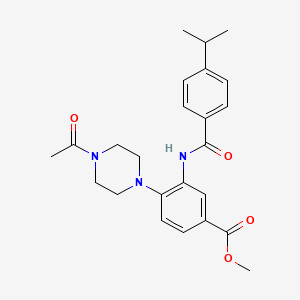![molecular formula C20H23N3O B4413401 N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide](/img/structure/B4413401.png)
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide
Overview
Description
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. For instance, the condensation can be conducted with aldehydes in place of formic acid, followed by oxidation .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to interfere with the formation of fungal hyphae by affecting the division of fungal cells . The compound can bind to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Carbendazim: A fungicide with broad-spectrum activity.
Albendazole: An antiparasitic agent used in the treatment of various parasitic infections.
Thiabendazole: Another antiparasitic agent with antifungal properties.
Uniqueness
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its isobutyl group and phenylacetamide moiety contribute to its unique binding affinities and biological activities compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15(2)14-23-18-11-7-6-10-17(18)22-19(23)13-21-20(24)12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEWIGRHTYXESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B4413324.png)
![N-(2-fluorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413330.png)

![N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide](/img/structure/B4413340.png)
![2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B4413349.png)
![N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4413354.png)
![3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413357.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4413377.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4413381.png)

![5,6-Dimethyl-2-methylthio-3-prop-2-enyl-3-hydrothiopheno[2,3-d]pyrimidin-4-one](/img/structure/B4413390.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4413412.png)
![2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4413417.png)
![N-(4-methoxyphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B4413425.png)
